molecular formula C9H8F2N2 B14896817 (S)-5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole

(S)-5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B14896817
M. Wt: 182.17 g/mol
InChI Key: KEOSOURUUFSOEG-VIFPVBQESA-N
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Description

(S)-5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a 3,5-difluorophenyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 3,5-difluorophenylhydrazine with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituent groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the pyrazole ring.

Scientific Research Applications

(S)-5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylboronic acid
  • 3-(3,5-Difluorophenyl)propionic acid
  • 3,5-Difluorobiphenyl-4-carbaldehyde

Uniqueness

(S)-5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

(5S)-5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C9H8F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h2-5,9,13H,1H2/t9-/m0/s1

InChI Key

KEOSOURUUFSOEG-VIFPVBQESA-N

Isomeric SMILES

C1C=NN[C@@H]1C2=CC(=CC(=C2)F)F

Canonical SMILES

C1C=NNC1C2=CC(=CC(=C2)F)F

Origin of Product

United States

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